Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate
Overview
Description
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate is an organic compound with the molecular formula C18H18O5 It is a benzoate ester derivative that features both acetylphenoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate typically involves the esterification of 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
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Step 1: Synthesis of 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid
- React 4-acetylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(4-acetylphenoxy)ethanol.
- React 2-(4-acetylphenoxy)ethanol with 3-bromobenzoic acid in the presence of a base such as potassium carbonate to form 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid.
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Step 2: Esterification
- React 3-(2-(4-acetylphenoxy)ethoxy)benzoic acid with methanol in the presence of sulfuric acid under reflux conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.
Reduction: Formation of 3-(2-(4-hydroxyphenoxy)ethoxy)benzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The ethoxy and benzoate groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate can be compared with similar compounds such as:
- Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate
- Methyl 3-(2-(4-methoxyphenoxy)ethoxy)benzoate
- Methyl 3-(2-(4-chlorophenoxy)ethoxy)benzoate
Uniqueness
This compound is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
IUPAC Name |
methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRMYEBQAQGMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594790 | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-97-3 | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937601-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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